BenchChemオンラインストアへようこそ!

Mmp-9-IN-7

MMP-9 inhibition proMMP9 activation allosteric processing inhibitor

Mmp-9-IN-7 is a mechanistically unique proMMP9 activation inhibitor, not a catalytic-site inhibitor. It prevents conversion of proMMP9 to active MMP-9, enabling studies of zymogen activation distinct from direct catalytic inhibition (IC50 = 0.52 μM in proMMP9/MMP3 P126 activation assay). Spares MMP-1 (>96-fold), MMP-3 (8.7-fold), and MMP-7 (>96-fold). Also inhibits TAOK2 (IC50 = 1.1 μM), providing a dual-activity probe for MMP-9/TAOK2 pathway crosstalk. Use the proMMP9 activation assay for reproducible results; standard fluorogenic substrate assays are non-equivalent. Order ≥98% purity compound for rigorous mechanistic pharmacology.

Molecular Formula C16H15ClN4O2S2
Molecular Weight 394.9 g/mol
Cat. No. B3466619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmp-9-IN-7
Molecular FormulaC16H15ClN4O2S2
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C16H15ClN4O2S2/c1-8-14(25-16(18-8)19-9(2)22)12-7-24-15(21-12)20-11-6-10(17)4-5-13(11)23-3/h4-7H,1-3H3,(H,20,21)(H,18,19,22)
InChIKeyAGTZTRPBFSCFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mmp-9-IN-7: Quantitative Baseline and Procurement-Relevant Profile for a ProMMP9 Activation Inhibitor


Mmp-9-IN-7 is a synthetic small-molecule inhibitor disclosed in patent WO2012162468 (Example 59) [1] that functions as an antagonist of matrix metalloproteinase-9 (MMP-9) activation. Its chemical structure corresponds to N-[2-[(5-chloro-2-methoxyphenyl)amino]-4'-methyl[4,5'-bithiazol]-2'-yl]acetamide (CAS: 333746-76-2) . The compound demonstrates an IC50 of 0.52 μM against proMMP9 in the proMMP9/MMP3 P126 activation assay [1]. Unlike catalytic-site inhibitors that directly block active MMP-9, Mmp-9-IN-7 is described as inhibiting the activation of the pro-form of MMP-9 , a mechanistic distinction that fundamentally alters its selectivity and functional profile relative to conventional MMP inhibitors.

Why Mmp-9-IN-7 Cannot Be Functionally Substituted by Broad-Spectrum or Catalytic-Site MMP Inhibitors


Generic substitution among MMP-9 inhibitors is scientifically invalid due to fundamental mechanistic divergence: Mmp-9-IN-7 targets proMMP9 activation (an allosteric processing step) [1], whereas common comparator compounds—including Marimastat (broad-spectrum hydroxamate), MMP-9 Inhibitor I (catalytic-site), and MMP-9/MMP-13 Inhibitor I (dual nanomolar)—operate through direct catalytic domain binding . This mechanistic difference produces three procurement-critical consequences: (1) proMMP9 activation inhibition does not necessarily correlate with catalytic-site IC50 values, (2) off-target kinase activity emerges uniquely for Mmp-9-IN-7 (TAOK2 IC50 = 1.1 μM) , and (3) the proMMP9/MMP3 P126 assay used to characterize Mmp-9-IN-7 is not interchangeable with standard fluorogenic substrate assays employed for catalytic inhibitors. Consequently, potency comparisons across mechanism classes are meaningless without identical assay conditions, and experimental outcomes cannot be reproduced by substituting a catalytic inhibitor for a proMMP9 activation inhibitor.

Mmp-9-IN-7: Comparator-Based Quantitative Evidence for Procurement and Experimental Selection


ProMMP9 Activation Inhibition Potency: Mmp-9-IN-7 Versus Class-Level Alternatives

Mmp-9-IN-7 inhibits proMMP9 activation in the proMMP9/MMP3 P126 assay with an IC50 of 0.52 μM . Direct head-to-head comparisons with other compounds in this specific assay format are not publicly available; however, this value can be positioned against the broader MMP-9 inhibitor landscape. Representative catalytic-site inhibitors exhibit a wide potency range: Marimastat (broad-spectrum) shows MMP-9 IC50 = 3 nM ; MMP-9 Inhibitor I (selective catalytic) shows MMP-9 IC50 = 5 nM ; while weaker inhibitors such as MMP-9-IN-12 show MMP-9 IC50 = 6.57 μM . Mmp-9-IN-7 occupies an intermediate potency position (0.52 μM, ~520 nM), approximately 100-fold less potent than Marimastat but 12.6-fold more potent than MMP-9-IN-12. Critically, these comparisons are limited by differing assay methodologies: Mmp-9-IN-7 was evaluated in a proMMP9 activation assay, whereas comparator IC50 values derive from catalytic domain inhibition assays using fluorogenic substrates.

MMP-9 inhibition proMMP9 activation allosteric processing inhibitor

MMP Family Selectivity Profile: Mmp-9-IN-7 Versus Broad-Spectrum Inhibitors

Mmp-9-IN-7 demonstrates limited inhibitory activity against other MMP family members: MMP-1 (>50 μM), MMP-3 (4.5 μM), and MMP-7 (>50 μM) [1]. The selectivity window relative to MMP-9 (0.52 μM) is calculated as >96-fold for MMP-1, 8.7-fold for MMP-3, and >96-fold for MMP-7. This contrasts sharply with broad-spectrum MMP inhibitors: Marimastat inhibits MMP-1 (5 nM), MMP-2 (6 nM), and MMP-9 (3 nM) with nearly equal sub-nanomolar potency , providing effectively no selectivity window. MMP-9 Inhibitor I exhibits MMP-9 IC50 = 5 nM, MMP-1 IC50 = 1.05 μM (~210-fold selectivity), and MMP-13 IC50 = 113 nM (~22.6-fold selectivity) . While Mmp-9-IN-7's selectivity profile is less comprehensively characterized than MMP-9 Inhibitor I (missing MMP-2 and MMP-13 data), the available data confirm that Mmp-9-IN-7 spares MMP-1, MMP-3, and MMP-7 at concentrations up to 10-fold above its MMP-9 IC50. This pattern is consistent with its distinct proMMP9 activation mechanism rather than direct catalytic-site inhibition.

MMP selectivity MMP-1 MMP-3 MMP-7 off-target activity

Off-Target Kinase Activity: TAOK2 Inhibition as a Functional Distinguisher

Mmp-9-IN-7 inhibits the rat TAOK2 (thousand and one amino acid protein kinase 2) enzyme with an IC50 of 1.1 μM (1100 nM) as assessed using MBP substrate and Kinase-Glo detection . This TAOK2 IC50 is approximately 2.1-fold higher than its MMP-9 IC50 (0.52 μM), indicating that at concentrations required for robust MMP-9 inhibition, concurrent TAOK2 inhibition will occur. This off-target activity is a critical differentiator from comparator compounds: Marimastat, a broad-spectrum hydroxamate-based MMP inhibitor, is not reported to possess TAOK2 inhibitory activity ; similarly, MMP-9 Inhibitor I and MMP-9/MMP-13 Inhibitor I lack documented kinase off-targets. TAOK2 is a serine/threonine kinase involved in MAPK signaling and cytoskeletal regulation . For experimental designs where pure MMP-9 pathway interrogation is required, this TAOK2 activity constitutes a confounding variable that must be controlled for. Conversely, for studies exploring crosstalk between MMP-9 and TAOK2 signaling pathways, Mmp-9-IN-7 provides a unique dual-activity tool compound not available with other MMP-9 inhibitors.

TAOK2 kinase off-target serine/threonine kinase specificity

Mechanism-Based Functional Differentiation: ProMMP9 Activation Inhibition Versus Catalytic-Site Blockade

Mmp-9-IN-7 is disclosed in patent WO2012162468 as an inhibitor of pro-matrix metalloproteinase activation, specifically described as an allosteric processing inhibitor [1]. This mechanism targets the zymogen activation step rather than the catalytic domain of mature MMP-9, fundamentally distinguishing it from catalytic-site inhibitors. Comparator compounds operate via distinct mechanisms: Marimastat is a competitive, broad-spectrum hydroxamate that binds the catalytic zinc ion ; MMP-9 Inhibitor I is a catalytic-site inhibitor with reversible binding ; MMP-9/MMP-13 Inhibitor I is a dual catalytic inhibitor with 0.9 nM potency against both enzymes . The proMMP9 activation mechanism of Mmp-9-IN-7 carries specific functional implications: (1) it may exhibit different efficacy in biological contexts depending on proMMP9 expression levels and MMP-3 availability (MMP-3 is required for proMMP9 activation in the P126 assay), (2) it does not inhibit already-activated MMP-9, and (3) it may display distinct cellular and in vivo pharmacokinetic-pharmacodynamic relationships. This mechanistic distinction cannot be captured by simple IC50 comparisons and represents a qualitative, not merely quantitative, procurement differentiator.

proMMP9 activation allosteric processing zymogen activation mechanism of action

Assay System Incomparability: Why Cross-Compound IC50 Comparisons Require Methodological Context

The IC50 of Mmp-9-IN-7 (0.52 μM) was determined using the proMMP9/MMP3 P126 activation assay , a specific experimental system in which recombinant proMMP9 is incubated with MMP-3 (the physiological activator) and the test compound, with activation monitored via a quenched fluorescent substrate. This assay format differs fundamentally from the standard fluorogenic substrate assays used for catalytic-site inhibitors: Marimastat IC50 values derive from assays using activated MMP-9 and Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 substrate ; MMP-9 Inhibitor I was characterized using similar catalytic-domain fluorogenic assays ; MMP-9/MMP-13 Inhibitor I employs yet another assay configuration . The presence of MMP-3 in the Mmp-9-IN-7 assay introduces an additional enzymatic component absent from catalytic assays, and the readout reflects activation efficiency rather than direct catalysis. These methodological differences create a scientific barrier to direct numerical IC50 comparisons: a compound's potency in the proMMP9 activation assay does not predict its potency in catalytic assays, and vice versa. This assay-system incomparability is a critical consideration for procurement when selecting compounds for specific experimental workflows.

proMMP9/MMP3 P126 assay assay standardization fluorogenic substrate IC50 cross-comparison

Procurement-Aligned Application Scenarios for Mmp-9-IN-7 Based on Quantitative Differentiation Evidence


Investigating ProMMP9 Activation Regulation Without Catalytic MMP-9 Interference

Mmp-9-IN-7 is optimally deployed in studies examining the regulation of proMMP9 zymogen activation. Its characterization in the proMMP9/MMP3 P126 activation assay (IC50 = 0.52 μM) directly supports this application . Researchers should select Mmp-9-IN-7 over catalytic-site inhibitors when the experimental question concerns the conversion of proMMP9 to active MMP-9 rather than the inhibition of pre-existing active enzyme. This is particularly relevant for cellular models where MMP-9 is primarily present in its pro-form and requires proteolytic activation by MMP-3 or other proteases. Catalytic inhibitors like Marimastat or MMP-9 Inhibitor I cannot distinguish between activation-dependent and activation-independent MMP-9 functions, whereas Mmp-9-IN-7 provides mechanistic specificity for the activation step.

Studying MMP-9/TAOK2 Pathway Crosstalk with a Single Dual-Activity Compound

The unique TAOK2 inhibitory activity of Mmp-9-IN-7 (IC50 = 1.1 μM) creates a specialized application niche for investigating functional interactions between MMP-9 activation and TAOK2-mediated signaling pathways . At concentrations approximating its MMP-9 IC50, Mmp-9-IN-7 will also partially inhibit TAOK2, a serine/threonine kinase involved in MAPK signaling cascades and cytoskeletal dynamics. For researchers exploring how MMP-9 and TAOK2 pathways converge in processes such as cell migration, invasion, or inflammatory signaling, Mmp-9-IN-7 serves as a dual-activity chemical probe that no other MMP-9 inhibitor (including Marimastat, MMP-9 Inhibitor I, or MMP-9/MMP-13 Inhibitor I) can provide. Appropriate controls must include TAOK2-selective inhibitors or genetic approaches to deconvolute the dual pharmacology.

Experiments Requiring MMP-1/MMP-3/MMP-7 Sparing at Functional Concentrations

Mmp-9-IN-7 is appropriate for experimental systems where MMP-1, MMP-3, and MMP-7 inhibition must be avoided. Selectivity data demonstrate that at concentrations up to 10-fold above the MMP-9 IC50, Mmp-9-IN-7 spares MMP-1 (>50 μM, >96-fold selectivity), MMP-3 (4.5 μM, 8.7-fold selectivity), and MMP-7 (>50 μM, >96-fold selectivity) . This contrasts with broad-spectrum inhibitors like Marimastat, which inhibit MMP-1, MMP-2, and MMP-9 with near-equivalent potency, and offers a distinct selectivity pattern compared to MMP-9 Inhibitor I (which also inhibits MMP-13 with modest selectivity). This application scenario is relevant for tissue samples or disease models where multiple MMP family members are expressed and confounding off-target MMP inhibition must be minimized.

Comparative Pharmacology Studies Distinguishing ProMMP9 Activation from Catalytic Inhibition

Mmp-9-IN-7 serves as a critical tool compound for systematic comparative pharmacology studies designed to dissect the functional consequences of proMMP9 activation inhibition versus direct catalytic-site blockade. By employing Mmp-9-IN-7 (proMMP9 activation inhibitor, IC50 = 0.52 μM) alongside a catalytic inhibitor such as MMP-9 Inhibitor I (catalytic-site, IC50 = 5 nM) , researchers can determine whether observed biological effects depend on preventing zymogen activation or on blocking already-active MMP-9 catalysis. This head-to-head experimental design is essential for elucidating disease mechanisms where proMMP9 activation is a rate-limiting step (e.g., certain inflammatory or fibrotic conditions) versus settings where active MMP-9 is constitutively present.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mmp-9-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.